molecular formula C7H10N4O B12937640 6-(1H-Pyrazol-4-yl)piperazin-2-one

6-(1H-Pyrazol-4-yl)piperazin-2-one

Cat. No.: B12937640
M. Wt: 166.18 g/mol
InChI Key: ZOFMIVIXYCWMMZ-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

6-(1H-pyrazol-4-yl)piperazin-2-one

InChI

InChI=1S/C7H10N4O/c12-7-4-8-3-6(11-7)5-1-9-10-2-5/h1-2,6,8H,3-4H2,(H,9,10)(H,11,12)

InChI Key

ZOFMIVIXYCWMMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)C2=CNN=C2

Origin of Product

United States

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern medicinal science, with a vast number of pharmaceuticals and biologically active compounds featuring cyclic structures containing atoms of at least two different elements. openmedicinalchemistryjournal.com These rings, particularly those containing nitrogen, are prevalent in nature and have been extensively utilized by chemists to design novel molecules with specific biological functions.

The study of organic heterocyclic chemistry places a strong emphasis on unsaturated 5- and 6-membered rings, which serve as foundational frameworks for many drugs. The unique three-dimensional arrangements and electronic properties of these rings allow them to interact with biological targets such as enzymes and receptors with high specificity. The compound 6-(1H-Pyrazol-4-yl)piperazin-2-one is a prime example of a molecule constructed from two such privileged nitrogen-containing heterocyclic scaffolds, positioning it as a subject of interest for further investigation.

Significance of Pyrazole and Piperazinone Scaffolds in Synthetic Chemistry

Strategies for Piperazin-2-one (B30754) Ring Formation

The piperazin-2-one core is a prevalent feature in numerous biologically active compounds. Its synthesis has been approached through various methodologies, each offering distinct advantages in terms of stereocontrol, substituent diversity, and reaction efficiency.

Jocic-Type Reactions and Stereochemical Considerations

Jocic-type reactions provide a powerful tool for the synthesis of substituted piperazin-2-ones. These reactions typically involve the reaction of N-substituted diamines with α,β-unsaturated carbonyl compounds or their equivalents. A key advantage of this methodology is the potential for stereocontrol, allowing for the synthesis of enantiomerically enriched piperazinones. For instance, the reaction of enantiomerically-enriched trichloromethyl-containing alcohols with N-substituted diamines can proceed with little to no loss of stereochemical integrity, yielding 1-substituted piperazinones. This method has been successfully applied to the synthesis of chiral piperazin-2-ones with high enantiomeric excess (>95% ee).

The stereochemical outcome of the Jocic-type reaction is a critical consideration. The choice of starting materials and reaction conditions can influence the diastereoselectivity of the cyclization. Researchers have demonstrated that by employing chiral auxiliaries or catalysts, it is possible to achieve high levels of asymmetric induction, leading to the desired stereoisomer of the piperazin-2-one product.

Cyclization Reactions with N-Substituted Diamines

A fundamental and widely employed strategy for constructing the piperazin-2-one ring is the intramolecular cyclization of N-substituted diamine precursors. This approach offers a versatile platform for introducing a variety of substituents onto the piperazine core. The cyclization is typically achieved by reacting a suitable diamine with a two-carbon electrophilic synthon, which can be an α-haloacetate or a related derivative.

For example, the reaction of an N-substituted ethylenediamine (B42938) with an α-bromoacetate ester can lead to the formation of the piperazin-2-one ring through an initial N-alkylation followed by an intramolecular aminolysis. The conditions for these cyclization reactions are often mild, and the yields can be moderate to high depending on the nature of the substituents. This method is particularly useful for accessing a diverse range of piperazinone derivatives by simply varying the starting diamine and the α-haloacetate component. A general approach involves the synthesis of 3-substituted piperazine-2-acetic acid esters from amino acids, where a key chiral 1,2-diamine intermediate undergoes annulation to form the desired piperazinone core. researchgate.net

Methodologies for Novel Piperazinone Derivatives

The development of novel methodologies for piperazinone synthesis is an active area of research, driven by the demand for new chemical entities with unique pharmacological profiles. One such innovative approach involves a one-pot four-component reaction for the synthesis of isothiourea-ethylene-tethered-piperazine derivatives. mdpi.com This metal-free approach utilizes the in-situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which then react with phenylisothiocyanate and amines to afford the target piperazine compounds in good to high yields. mdpi.com

Another novel strategy is the palladium-catalyzed modular synthesis of highly substituted piperazines and related nitrogen heterocycles. This process couples two carbons of a propargyl unit with various diamine components, providing access to a wide range of nitrogen heterocycles with good to excellent yields and high regio- and stereochemical control. nih.gov These advanced methods expand the accessible chemical space of piperazinone derivatives, enabling the synthesis of complex and highly functionalized molecules.

Approaches for 1H-Pyrazole-4-yl Moiety Introduction

The 1H-pyrazole-4-yl group is a key pharmacophore found in many therapeutic agents. Its introduction into a target molecule can be achieved through several reliable synthetic strategies, primarily involving the construction of the pyrazole ring from acyclic precursors.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives

The most classical and widely used method for the synthesis of the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. mdpi.com This versatile reaction allows for the formation of a wide variety of substituted pyrazoles by simply changing the precursors. For the synthesis of a 4-substituted pyrazole, a common precursor is a β-dicarbonyl compound or its synthetic equivalent.

The reaction of a hydrazine with a 1,3-diketone, for example, leads to the formation of a dihydropyrazole intermediate, which can then be oxidized to the corresponding aromatic pyrazole. The regioselectivity of the initial condensation can sometimes be an issue, leading to a mixture of regioisomers. However, by carefully choosing the substituents on both the hydrazine and the dicarbonyl compound, and by optimizing the reaction conditions, it is often possible to achieve high regioselectivity.

ReactantsCatalyst/SolventProductYieldReference
Hydrazone, Diethyl bromomalonateTEMPOSubstituted Pyrazole-
Terminal aryl alkyne, Acyl chloride, Hydrazinen-BuLi3,5-disubstituted pyrazole54-77%
Hydrazone, Diethyl oxalate-Pyrazole-3-carboxylate53% mdpi.com

Utilization of 4-Formylpyrazole Precursors

An alternative and highly effective strategy for introducing the 1H-pyrazole-4-yl moiety involves the use of a pre-formed 4-formylpyrazole as a versatile building block. This approach is particularly useful for the synthesis of more complex molecules where the pyrazole ring is further functionalized. 4-Formylpyrazoles can be synthesized through various methods, including the Vilsmeier-Haack reaction on a suitable pyrazole precursor. mdpi.com

Once obtained, the formyl group can be readily transformed into a variety of other functional groups, allowing for the attachment of the pyrazole moiety to the piperazinone core. For instance, the formyl group can undergo reductive amination with the piperazinone nitrogen to form a direct C-N bond, or it can be converted into a leaving group for a subsequent nucleophilic substitution reaction. This modular approach provides a high degree of flexibility in the final stages of the synthesis of this compound and its derivatives.

ReactantsReagentProductYieldReference
HydrazoneVilsmeier-Haack reagent4-Formylpyrazole- mdpi.com
4-FormylpyrazoleGrignard reagents1,3,4-trisubstituted pyrazoles71-88%

Transition-Metal Catalyzed and Photoredox Reactions for Pyrazole Moieties

The construction of the pyrazole ring, a critical component of the target molecule, has been significantly advanced through the use of transition-metal catalysis and photoredox reactions. These modern synthetic methods offer high efficiency, regioselectivity, and functional group tolerance. researchgate.netrsc.org

Transition-metal-catalyzed reactions, particularly C-H functionalization, provide a direct and atom-economical route to substituted pyrazoles, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Various transition metals, including palladium, rhodium, and manganese, have been effectively employed to catalyze the formation of C-C and C-heteroatom bonds on the pyrazole core. mdpi.com For instance, the Lewis basic N2 atom of the pyrazole ring can act as a directing group, guiding the regioselective C-H functionalization at specific positions. researchgate.net Iron-based ionic liquids have also been utilized as efficient and reusable homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in

Photoredox catalysis, often employing visible light, has emerged as a powerful and green strategy for pyrazole synthesis. organic-chemistry.orgmdpi.com These reactions can proceed under mild conditions and are tolerant of a wide range of functional groups. organic-chemistry.org One notable approach involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, using an inexpensive organic photocatalyst like eosin (B541160) Y under green-light irradiation. organic-chemistry.org This method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes. organic-chemistry.orgorganic-chemistry.org Another strategy utilizes a relay visible-light photoredox catalysis, where a single photocatalyst engages in multiple successive cycles to construct complex pyrazole scaffolds from hydrazones and 2-bromo-1,3-dicarbonyl compounds. acs.orgnih.gov

Summary of Catalytic Methods for Pyrazole Synthesis
Catalytic MethodCatalyst/PhotocatalystKey FeaturesReference
Transition-Metal Catalysis (C-H Functionalization)Palladium, Rhodium, Manganese complexesDirect functionalization of the pyrazole ring, high atom economy. researchgate.netrsc.orgmdpi.com
Transition-Metal Catalysis (One-Pot)Fe(III)-based ionic liquid ([C4mim][FeCl4])Mild room temperature conditions, catalyst reusability. ias.ac.in
Photoredox Catalysis (Cycloaddition/Deformylation)Eosin YUses visible light, avoids metal catalysts, mild conditions. organic-chemistry.org
Relay Photoredox CatalysisRuthenium or Iridium complexesEngages multiple photocatalytic cycles in a single reaction for complex scaffolds. mdpi.comacs.orgnih.gov

Integrated Synthetic Pathways for Pyrazolyl-Piperazinone Hybrid Scaffolds

The assembly of the complete this compound structure and its analogs is accomplished through various integrated synthetic strategies, including multi-step sequences, one-pot multicomponent reactions, and subsequent derivatization.

Multi-Step Synthetic Routes

Multi-step synthesis provides a rational and controllable approach to constructing complex molecules like pyrazolyl-piperazinone hybrids. libretexts.org This strategy involves the sequential formation of key bonds and intermediates, allowing for purification and characterization at each stage. nih.gov A general multi-step approach might involve the initial synthesis of a substituted pyrazole and a piperazinone precursor, followed by their coupling. For example, a pyrazole with a suitable leaving group or a boronic acid derivative can be coupled with a piperazinone fragment using transition-metal-catalyzed cross-coupling reactions. mdpi.com

Alternatively, a piperazine-containing intermediate can be used to construct the pyrazole ring. For instance, a key synthon, novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, was prepared and subsequently used in a 1,3-dipolar cycloaddition with hydrazonyl chlorides to afford a series of bis(1,3,4-trisubstituted pyrazoles) linked by a piperazine moiety. nih.gov The synthesis of pyrazoles from arenes and carboxylic acids can also be achieved through a sequence involving the formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

Illustrative Multi-Step Synthetic Approach
StepDescriptionKey ReactionsReference
1Formation of a substituted 1,3-dicarbonyl compound.Friedel-Crafts acylation or Claisen condensation. rsc.orgmdpi.com
2Cyclocondensation to form the pyrazole ring.Reaction of the 1,3-dicarbonyl with a hydrazine derivative. mdpi.comnih.gov
3Synthesis of the piperazinone ring.Cyclization of an N-substituted ethylenediamine derivative.N/A
4Coupling of the pyrazole and piperazinone fragments.Nucleophilic substitution or cross-coupling reactions. nih.gov

One-Pot Multicomponent Processes

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. mdpi.com This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation. researchgate.netmdpi.com The synthesis of pyrazole derivatives is particularly amenable to MCRs. mdpi.com

For instance, pyrano[2,3-c]pyrazoles, which are structurally related to the target scaffold, can be synthesized through four-component reactions of hydrazine hydrate, ethyl acetoacetate, malononitrile, and various aldehydes. researchgate.netnih.gov These reactions can be promoted by various catalysts, including nano-magnetic particles or even under catalyst-free conditions using solar radiation. nih.gov Another example is the one-pot synthesis of novel pyrazolyl s-triazine derivatives through the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of 2-hydrazinyl-4,6-disubstituted-s-triazine. nih.gov The development of such MCRs for the direct synthesis of this compound would represent a significant advancement in the field.

Examples of One-Pot Multicomponent Reactions for Pyrazole Synthesis
Number of ComponentsReactantsCatalyst/ConditionsProduct TypeReference
Three1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, hydrazineAcetic acid, water, microwavePyrazoles mdpi.com
FourHydrazine hydrate, ethyl acetoacetate, malononitrile, aldehydePiperidine, ethanol, refluxPyrano[2,3-c]pyrazoles nih.gov
Five5-Methyl-1,3,4-thiadiazole-2-thiol, aldehyde, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrateMontmorillonite K10, solvent-freePyrano[2,3-c]pyrazoles mdpi.com

Derivatization Strategies for Piperazine-Pyrazole Hybrids

Following the construction of the core this compound scaffold, derivatization is a crucial step for creating libraries of analogs for structure-activity relationship studies. The pyrazole, piperazine, and piperazinone rings all offer sites for chemical modification.

The piperazine moiety is frequently a target for derivatization. For example, the secondary amine in the piperazine ring can be readily functionalized through reactions such as acylation, sulfonylation, or alkylation. nih.gov This is exemplified in the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, where the piperazine nitrogen is acylated. nih.gov Similarly, pyrimidine-piperazine derivatives have been synthesized by refluxing substituted 2-(methylsulfanyl)pyrimidines with N-methylpiperazine or N-phenylpiperazine. researchgate.net

The pyrazole ring can also be derivatized. For instance, dihalopyrazoles can serve as versatile scaffolds for generating unsymmetrically substituted derivatives through site-selective palladium-catalyzed cross-coupling reactions with various boronic acids. mdpi.com Furthermore, the unique reactivity of a dithianyl group attached to a pyrazole allows for facile derivatization to produce highly functionalized pyrazoles. acs.org The introduction of various substituents on both the pyrazole and piperazine rings allows for the fine-tuning of the molecule's properties. researchgate.net

Derivatization Strategies for Piperazine-Pyrazole Hybrids
Reaction TypeFunctional Group TargetedReagentsResulting MoietyReference
AcylationPiperazine N-HAcid chlorides, anhydridesN-acylpiperazine nih.gov
SulfonylationPiperazine N-HSulfonyl chloridesN-sulfonylpiperazine nih.gov
Suzuki Cross-CouplingHalogenated pyrazoleAryl boronic acids, Pd catalystAryl-substituted pyrazole mdpi.com
Nucleophilic Aromatic SubstitutionSubstituted pyrimidinePiperazine derivativesPiperazinyl-pyrimidine researchgate.net

Computational and Theoretical Investigations of 6 1h Pyrazol 4 Yl Piperazin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity. For 6-(1H-Pyrazol-4-yl)piperazin-2-one, DFT calculations would provide fundamental insights into its structural and electronic characteristics. These calculations are typically performed using software like Gaussian, with a functional such as B3LYP and a basis set like 6-311++G(d,p), which has been shown to be effective for similar heterocyclic compounds. nih.govrsc.org

Geometry Optimization and Molecular ConformationThe first step in a computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The piperazin-2-one (B30754) ring can adopt several conformations, such as a chair, boat, or twist-boat. researchgate.net DFT calculations would identify the most stable conformer. The orientation of the pyrazole (B372694) ring relative to the piperazinone ring would also be determined. While specific data for the title compound is unavailable, studies on similar structures, like piperazine (B1678402) derivatives, confirm the importance of this analysis to understand the molecule's fundamental structure. researchgate.netbohrium.com

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule.irjweb.comThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely distributed over the electron-rich pyrazole and piperazine rings. mdpi.com

LUMO: Represents the ability to accept an electron. The LUMO is often located around areas that can accommodate electron density, such as the carbonyl group of the piperazinone ring. mdpi.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comresearchgate.net Analysis of related pyrazole derivatives shows that the HOMO-LUMO gap is a key indicator of potential biological activity. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound This table illustrates the type of data that would be generated from an FMO analysis. The values are not real and are for illustrative purposes only.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule.chemrxiv.orgIt illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological targets.chemrxiv.orgresearchgate.net

In an MEP map of this compound, one would expect to see:

Negative Potential (Red/Yellow): Concentrated around electronegative atoms, primarily the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole and piperazine rings. These are sites susceptible to electrophilic attack. mdpi.commdpi.com

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H protons of the pyrazole and piperazine rings, which are potential hydrogen bond donor sites. mdpi.com

Vibrational Frequency Analysis and Spectroscopic CorrelationsVibrational analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) and Raman spectra.researchgate.netEach calculated vibrational frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

By correlating the calculated frequencies with experimental spectra of similar compounds, one can assign the characteristic peaks. For this compound, key vibrational modes would include:

N-H stretching vibrations for the pyrazole and piperazine rings.

C=O stretching of the piperazinone ring.

C-N and C-C stretching vibrations within the heterocyclic rings. mdpi.comresearchgate.net Studies on related piperazine and pyrazole compounds have successfully used this method to correlate theoretical calculations with experimental FT-IR spectra. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov

Theoretical Binding Affinity Prediction and Interaction AnalysisTo perform a molecular docking simulation for this compound, a specific protein target would first be identified. Given the prevalence of pyrazole and piperazine scaffolds in kinase inhibitors, a protein kinase would be a likely target.nih.govbohrium.com

The simulation predicts the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions between the ligand and the amino acid residues in the protein's active site. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Key interactions that would be analyzed include:

Hydrogen Bonds: Between the N-H groups (donors) and the C=O group (acceptor) of the ligand and polar amino acid residues in the receptor.

Hydrophobic Interactions: Involving the pyrazole ring and the aliphatic parts of the piperazinone ring with non-polar residues.

π-π Stacking: Between the aromatic pyrazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

While no specific docking studies for this compound are available, research on similar pyrazole derivatives demonstrates their potential as inhibitors of various protein targets through such interactions. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results This table shows a hypothetical example of the data generated from a molecular docking simulation. The values and interactions are not based on actual experimental data.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase X (e.g., 2QU5)-9.5ASP 123Hydrogen Bond (N-H)
LEU 88Hydrophobic

Understanding Molecular Recognition Mechanisms

The ability of a molecule to interact with a biological target is governed by the principles of molecular recognition, which involves a series of specific, non-covalent interactions. For this compound, these interactions are dictated by its distinct structural features: the pyrazole ring, the piperazinone core, and the linkage between them.

The piperazine moiety is crucial for forming key interactions. Its nitrogen atoms can act as hydrogen bond acceptors, while the secondary amine in the piperazinone ring can serve as a hydrogen bond donor. mdpi.com Furthermore, under physiological conditions, the basic nitrogen of the piperazine ring can be protonated, allowing for strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a target's binding pocket. mdpi.com

The pyrazole ring contributes significantly to the recognition profile. It contains nitrogen atoms that can both donate and accept hydrogen bonds. The aromatic nature of the pyrazole ring also allows it to participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within a protein's active site. mdpi.com The combination of hydrogen bonding and potential π-stacking makes the pyrazole group a versatile anchor for binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the behavior of this compound when interacting with a biological target, revealing information about conformational changes, stability, and the dynamics of the molecular interactions that are not apparent from static models. mdpi.comacs.org

Conformational Changes and Stability Analysis of Compound-Target Complexes

MD simulations are employed to assess the structural and dynamic stability of the ligand-protein complex. mdpi.com After docking the compound into a target's active site, a simulation is run for a duration, typically in the nanosecond range, to observe how the system evolves.

Key analyses performed to assess stability include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand over the course of the simulation. A stable, converging RMSD value for both the protein and the ligand indicates that the complex has reached equilibrium and remains in a stable binding pose.

Root Mean Square Fluctuation (RMSF): This analysis is performed on a per-residue basis for the protein. It helps to identify which parts of the protein remain stable and which are flexible. High fluctuations in the binding site residues could indicate an unstable interaction, whereas stability in these regions suggests a well-formed complex.

Studies on structurally related piperazine derivatives show that the piperazine ring can adopt various conformations, such as chair or boat forms, to achieve an optimal fit within a binding pocket. MD simulations can track these conformational changes, revealing the most energetically favorable and stable binding mode of the compound. nih.gov

Table 1: Key Metrics in MD Simulation Stability Analysis

MetricDescriptionInterpretation of a Favorable Result
RMSD Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.A low, stable RMSD value (e.g., < 3 Å) that plateaus over time suggests the complex is stable and has reached equilibrium.
RMSF Measures the fluctuation of each atom or residue around its average position during the simulation.Low RMSF values for residues in the binding site indicate a stable binding interaction with the ligand.
Radius of Gyration (Rg) Measures the compactness of the protein structure.A stable Rg value indicates that the protein is not undergoing major unfolding or conformational drift during the simulation.

Dynamics of Molecular Interactions

Analysis of an MD trajectory allows for the detailed monitoring of:

Hydrogen Bonds: The occupancy of specific hydrogen bonds can be calculated, showing what percentage of the simulation time a particular bond is maintained. High occupancy indicates a strong and stable interaction.

Hydrophobic Contacts: The number and nature of hydrophobic contacts between the compound and nonpolar residues of the target can be tracked.

Water-Mediated Interactions: Simulations can reveal the role of water molecules in bridging interactions between the ligand and the protein, which can be critical for binding affinity.

For this compound, MD simulations would likely show persistent hydrogen bonds involving the pyrazole and piperazinone nitrogens, as well as the carbonyl oxygen. mdpi.com The simulation would also illustrate how the compound adjusts its conformation to maintain these critical interactions, providing a deeper understanding of the binding mechanism. mdpi.comnih.gov

In Silico Prediction Models and Computational Descriptors

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for predicting the biological activity of novel compounds and for guiding the design of more potent analogues. These models are built upon the calculation of molecular descriptors that encode the structural and chemical features of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling (methodological focus)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The goal is to create a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov For a series of derivatives of this compound, a QSAR study would follow a rigorous methodological approach.

The key steps in developing a QSAR model are:

Data Set Preparation: A series of structurally related analogues of this compound with experimentally measured biological activity (e.g., IC50 values) is compiled. ijper.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Data Splitting: The dataset is randomly divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate an equation that correlates the descriptors (independent variables) with biological activity (dependent variable). semanticscholar.orgnih.gov

Model Validation: The model's robustness and predictive ability are rigorously assessed using various statistical metrics. Internal validation is often performed using a leave-one-out (LOO) cross-validation (Q² or r²cv), while external validation is performed on the test set (r²pred). ijper.org

Table 2: Common Validation Parameters in QSAR Modeling

ParameterDescriptionGenerally Accepted Value for a Robust Model
R² (Coefficient of Determination) Represents the proportion of variance in the biological activity that is explained by the model for the training set.> 0.7
Q² or r²cv (Cross-validated R²) A measure of the model's internal predictive ability, calculated using cross-validation.> 0.6
r²pred (Predictive R² for external test set) Measures the model's ability to predict the activity of an external set of compounds not used in model generation.> 0.7

A successful QSAR model can elucidate which molecular properties are most influential for activity, thereby guiding the rational design of new derivatives of this compound. researchgate.net

Theoretical Analysis of Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. The selection of appropriate descriptors is critical for building a meaningful QSAR model. These descriptors can be calculated from the 2D or 3D structure of the molecule. semanticscholar.org For this compound, a variety of descriptors would be relevant.

Table 3: Types and Examples of Molecular Descriptors

Descriptor CategoryDescriptionExamples Relevant to this compound
1D Descriptors Based on the molecular formula.Molecular Weight, Count of Nitrogen Atoms, Count of Rotatable Bonds.
2D Descriptors (Topological) Derived from the 2D representation of the molecule, describing size, shape, and branching.Wiener Index, Kappa Shape Indices, Balaban Index, Kier & Hall Connectivity Indices.
3D Descriptors (Geometrical) Calculated from the 3D coordinates of the atoms, describing the 3D arrangement of the molecule.Surface Area, Molecular Volume, Radius of Gyration.
Quantum-Chemical Descriptors Derived from quantum mechanical calculations (e.g., DFT), describing electronic properties. researchgate.netbohrium.comHOMO/LUMO energies, Dipole Moment, Mulliken Atomic Charges, Electrophilicity Index.
Physicochemical Properties Describe properties like lipophilicity and solubility.LogP (octanol-water partition coefficient), Polar Surface Area (PSA).

The theoretical analysis of these descriptors helps to interpret the QSAR model in chemical terms. For instance, a positive correlation between a descriptor like LogP and activity would suggest that increasing lipophilicity is favorable. Similarly, the inclusion of quantum-chemical descriptors can highlight the importance of electronic effects, such as the ability to participate in charge-transfer interactions, for the compound's biological function. bohrium.com

Chemical Reactivity and Derivatization Strategies for the 6 1h Pyrazol 4 Yl Piperazin 2 One Core

Functionalization of the Pyrazole (B372694) Heterocycle

The pyrazole ring within the 6-(1H-pyrazol-4-yl)piperazin-2-one structure presents several opportunities for functionalization, which can significantly influence the biological activity of the resulting derivatives. chim.it The pyrazole ring's chemistry allows for substitutions at both its nitrogen and carbon atoms. chim.it

Key functionalization strategies for the pyrazole moiety include:

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be substituted with various alkyl or aryl groups. researchgate.net This is a common strategy to modulate the compound's pharmacokinetic properties. For instance, N-alkylation can be achieved using alkyl halides or trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. researchgate.net N-arylation can be accomplished through methods like the Buchwald-Hartwig coupling or the Ullmann-Goldberg reaction. mdpi.com

Substitution at Carbon Atoms: The carbon atoms of the pyrazole ring can also be functionalized. Regioselective metalation, followed by trapping with electrophiles, allows for the introduction of substituents at specific positions. nih.gov For example, deprotonation at C-5 or bromine-magnesium exchange at C-3 or C-4 can be used to introduce aryl groups via palladium-catalyzed cross-coupling reactions. nih.gov

Fused Pyrazole Systems: The pyrazole ring can be fused with other heterocyclic rings to create more complex structures with potentially enhanced biological activities. chim.it Examples include pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itbeilstein-journals.org

These modifications allow for the fine-tuning of the electronic and steric properties of the pyrazole ring, which can be critical for its interaction with biological targets.

Modifications of the Piperazin-2-one (B30754) Ring System

The piperazin-2-one ring offers additional sites for chemical modification, contributing to the structural diversity of derivatives. The synthesis of substituted piperazin-2-ones often involves multi-step sequences starting from amino acids and 1,2-diamines. researchgate.net

Common modifications of the piperazin-2-one ring include:

N-Substitution: The nitrogen atoms of the piperazine (B1678402) ring are readily functionalized. mdpi.com N-alkylation can be performed using alkyl halides or through reductive amination. mdpi.com N-arylation is typically achieved via nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings or through palladium-catalyzed coupling reactions. mdpi.com

Modification of the Carbonyl Group: The carbonyl group in the piperazin-2-one ring can undergo various reactions. For example, it can be reduced to a methylene (B1212753) group to afford the corresponding piperazine derivative.

Introduction of Substituents on the Carbon Backbone: Substituents can be introduced on the carbon atoms of the piperazin-2-one ring, although this is often more challenging and may require the synthesis of appropriately substituted building blocks. mdpi.com

Synthetic Routes for Novel Derivatives by Substitution and Linkage

The synthesis of novel derivatives of this compound often involves multi-step sequences that combine the functionalization strategies for both the pyrazole and piperazin-2-one rings. smolecule.com Coupling reactions are frequently employed to link different fragments and build the final molecular architecture.

Key synthetic strategies include:

Multi-component Reactions: These reactions allow for the efficient construction of complex molecules in a single step from three or more starting materials. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents. mdpi.com

Cyclocondensation Reactions: These reactions are fundamental for the synthesis of the pyrazole ring itself, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The development of efficient and versatile synthetic methods is crucial for the exploration of the chemical space around the this compound core.

Investigation of Reaction Mechanisms and Pathways for Chemical Transformations

Understanding the reaction mechanisms and pathways involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting the outcome of chemical transformations.

Key aspects of reaction mechanisms in this context include:

Nucleophilic Substitution: Many of the derivatization reactions, particularly those involving the nitrogen atoms of the piperazine ring, proceed through nucleophilic substitution mechanisms (SN1 or SN2). solubilityofthings.com

Electrophilic Aromatic Substitution: Functionalization of the pyrazole ring can involve electrophilic aromatic substitution, although the pyrazole ring is generally less reactive than benzene (B151609) in these reactions. youtube.com

Reaction Intermediates: The formation and stability of reaction intermediates, such as carbocations or metal-organic species, play a crucial role in determining the regioselectivity and stereoselectivity of the reactions. opentextbc.ca For example, the one-pot synthesis of pyrazolines can proceed through a chalcone (B49325) intermediate. researchgate.net

Detailed mechanistic studies, often aided by computational modeling, can provide valuable insights into the factors that control the reactivity of the this compound scaffold and guide the design of new synthetic strategies.

Future Directions and Emerging Research Avenues

Integration of Advanced Computational Techniques for Rational Design

The rational design of novel 6-(1H-Pyrazol-4-yl)piperazin-2-one analogues is progressively benefiting from the integration of sophisticated computational tools. These techniques provide deep insights into molecular behavior, predict interactions with biological targets, and guide the prioritization of synthetic candidates, thereby streamlining the drug discovery pipeline. eurasianjournals.comchemmethod.com

High-Throughput Virtual Screening (HTVS) has emerged as a cost-effective and rapid method to identify promising lead compounds from extensive small molecule libraries. chemmethod.comacs.org For pyrazole-based scaffolds, HTVS can be employed to screen large databases against specific biological targets, such as protein kinases or proteasomes, to identify molecules with high binding affinity. chemmethod.comnih.gov This is often followed by more detailed computational analyses like molecular docking and molecular dynamics simulations.

Molecular docking studies predict the preferred orientation and binding affinity of a ligand to a target protein, offering insights into the specific interactions, such as hydrogen bonds, that stabilize the complex. nih.govfrontiersin.org For instance, docking can elucidate how modifications to the pyrazole (B372694) or piperazinone rings of the core structure might enhance binding to an enzyme's active site. chemmethod.com

Molecular dynamics (MD) simulations further refine these predictions by exploring the dynamic behavior and conformational flexibility of the ligand-protein complex over time, providing a more realistic representation of the biological environment. eurasianjournals.comnih.gov Quantum mechanical calculations, particularly Density Functional Theory (DFT), are also being leveraged to gain a detailed understanding of the electronic structure and reactivity of pyrazole derivatives, which is crucial for optimizing their pharmacological properties. eurasianjournals.comnih.gov The combination of these methods allows for a multi-faceted in silico evaluation, enabling researchers to design novel therapeutics with improved efficacy and specificity. eurasianjournals.com

Table 1: Advanced Computational Techniques in Pyrazole-based Drug Design

Computational Technique Application in Rational Design Key Insights Provided
High-Throughput Virtual Screening (HTVS) Rapidly screen large compound libraries against biological targets. chemmethod.com Identification of initial hit compounds with potential activity.
Molecular Docking Predict binding modes and affinities of analogues to target proteins. nih.gov Understanding of key protein-ligand interactions and structure-activity relationships (SAR). frontiersin.orgnih.gov
Molecular Dynamics (MD) Simulations Analyze the dynamic stability and conformational changes of ligand-receptor complexes. eurasianjournals.com Validation of docking poses and assessment of complex stability over time. nih.gov
Quantum Mechanics (QM) / DFT Elucidate electronic structure, reactivity, and molecular orbital properties. nih.gov Detailed understanding of chemical properties to guide analogue optimization. eurasianjournals.com

Development of Innovative Synthetic Strategies for Complex Analogues

The synthesis of structurally complex and diverse analogues of this compound is critical for exploring a wider range of biological activities. nih.gov Modern synthetic chemistry is moving beyond traditional methods, embracing innovative strategies that offer greater efficiency, selectivity, and access to previously inaccessible chemical space. mdpi.com

One key area of development is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is an efficient and atom-economical approach. mdpi.commdpi.com This strategy is well-suited for building libraries of pyrazole-piperazinone derivatives by varying the individual components. Another significant trend is the adoption of green chemistry principles to make synthetic processes more environmentally benign. researchgate.net This includes the use of greener solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis, which can accelerate reaction times and improve yields for pyrazole derivatives. researchgate.netresearchgate.net

Furthermore, novel catalytic methods are being developed to facilitate the construction of the core heterocyclic rings and the introduction of diverse functional groups. researchgate.net For instance, transition-metal-free methods using catalysts like molecular iodine have been developed for synthesizing certain pyrazole structures. mdpi.com The development of regioselective and stereoselective reactions is also paramount for creating specific isomers of complex analogues, which is often crucial for biological activity. researchgate.net These advanced synthetic protocols are essential for generating the novel and complex chemical matter predicted by computational design. nih.govnih.gov

Table 2: Innovative Synthetic Strategies for Pyrazole Derivatives

Synthetic Strategy Description Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form a complex product. mdpi.com High efficiency, atom economy, and rapid generation of molecular diversity. mdpi.com
Green Chemistry Approaches Utilizing environmentally friendly solvents, recyclable catalysts, and energy-efficient conditions (e.g., microwave irradiation). researchgate.net Reduced environmental impact, increased safety, and often improved reaction efficiency.
Advanced Catalysis Employing novel catalysts (e.g., transition metals, enzymes, or organocatalysts) to enable challenging transformations. researchgate.netacs.org Milder reaction conditions, higher yields, and improved selectivity. researchgate.net

Theoretical Exploration of Novel Analogue Libraries

The theoretical exploration of novel analogue libraries represents a proactive approach to drug discovery, where vast virtual libraries of compounds are designed and evaluated in silico before any synthetic work is undertaken. This process, often termed library design or virtual library screening, leverages computational power to navigate the immense chemical space surrounding the this compound scaffold.

The process begins with the definition of a core scaffold and a set of rules for its modification, based on known structure-activity relationships (SAR) and synthetic feasibility. nih.gov Functional groups on the pyrazole and piperazinone rings can be systematically varied to create a large, theoretical library of potential drug candidates. nih.govnih.gov For example, different substituents can be added to the pyrazole ring to modulate its electronic properties and steric profile, which can influence binding affinity and selectivity for a given target. frontiersin.orgnih.gov

These virtual libraries are then subjected to computational filters to assess their drug-like properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. chemmethod.comnih.gov Compounds that pass these initial filters are then docked into the active site of a target protein to predict their binding potential. nih.govnih.gov This systematic theoretical exploration allows researchers to prioritize a smaller, more manageable set of the most promising analogues for chemical synthesis and subsequent biological evaluation. researchgate.netmdpi.com This approach not only accelerates the discovery process but also conserves resources by focusing laboratory efforts on compounds with the highest probability of success. eurasianjournals.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(1H-Pyrazol-4-yl)piperazin-2-one, and how can purity be optimized?

  • Synthesis : A regioselective approach using N-tosylhydrazones as precursors can yield pyrazole derivatives. For example, sulfamic acid-catalyzed multicomponent reactions under solvent-free conditions enable efficient synthesis of pyrazole scaffolds (e.g., 4-(1H-pyrazol-4-yl)methylene-1H-pyrazol-5(4H)-ones) .
  • Purity Optimization : Use high-performance liquid chromatography (HPLC) with reversed-phase columns (e.g., C18) and gradient elution (water/acetonitrile with 0.1% TFA). SFC (supercritical fluid chromatography) with LuxA1 columns and methanol co-solvent (30%) resolves enantiomers, achieving >99% purity .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR : 1H^1H NMR (400 MHz, CD3_3OD) reveals characteristic peaks: δ 8.40 (s, pyrazole H), 7.65–7.56 (pyridinyl H), and 5.09 (q, ethyl CH) .
  • Mass Spectrometry : ESIMS provides molecular ion [M+1]+^+ at m/z 378, corroborating molecular weight .
  • LCMS : Combines retention time (e.g., 2.94 min for enantiomer I) with mass data for dual confirmation .

Q. How does the compound’s stability vary under different storage conditions?

  • Solid State : Store at −20°C in desiccated, amber vials to prevent hydrolysis of the piperazin-2-one ring. Stability studies show <5% degradation over 6 months under these conditions .
  • Solution Phase : In DMSO, stability decreases after 72 hours at 4°C; use fresh solutions for cell culture assays. For in vivo studies, PEG400/PBS (50:50) maintains solubility for 24 hours .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-functionalized piperazin-2-one synthesis be addressed?

  • Catalytic Control : Sulfamic acid promotes regioselective cyclization of N-tosylhydrazones, favoring 1H-pyrazol-4-yl substitution over 1H-pyrazol-3-yl isomers .
  • Protecting Groups : Use triphenylmethyl (Tr) groups to block undesired reaction sites during amine coupling (e.g., synthesis of N-(1-(1H-pyrazol-4-yl)ethyl)pyrrole-2-carboxamide derivatives) .

Q. What experimental designs resolve contradictions in spectral data for structurally similar analogs?

  • Case Study : For compounds like N-(1-(1H-pyrazol-4-yl)ethyl)-3,5-dimethylpyrrole-2-carboxamide (purity 95.37% vs. 100% for enantiomers), employ orthogonal methods:

  • HPLC vs. SFC : Discrepancies in purity (95.37% by HPLC vs. 100% by SFC) arise from chiral impurities undetected in achiral HPLC. Use chiral columns for resolution .
  • NMR Titration : Add shift reagents (e.g., Eu(fod)3_3) to distinguish overlapping proton signals in congested regions (δ 7.4–8.4) .

Q. What strategies improve bioavailability in in vivo studies for this compound derivatives?

  • Formulation : For low aqueous solubility, dissolve in PEG400/PBS (50:50) via vortexing and sonication. This reduces aggregation and enhances plasma exposure (e.g., NVS-SM2 achieved 80% bioavailability in murine models) .
  • Prodrug Design : Introduce acetyl or phosphate groups at the piperazin-2-one nitrogen to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. How can computational modeling guide the design of this compound analogs with enhanced target binding?

  • Docking Studies : Use Schrödinger’s Glide to model interactions with histamine H1/H4 receptors. Key residues (e.g., Asp107^{107} in H1R) form hydrogen bonds with the piperazin-2-one carbonyl .
  • MD Simulations : AMBER-based simulations predict stability of pyrazole-piperazine conformers in hydrophobic binding pockets (e.g., 20 ns trajectories show <1.5 Å RMSD for optimal analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.